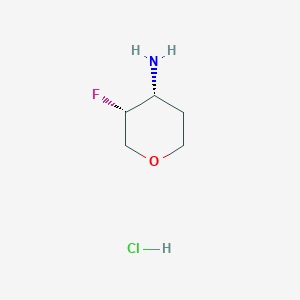

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated derivative of tetrahydro-2H-pyran-4-amine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C5H11ClFNO and a molecular weight of 155.60 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C5H11ClFNO |

| Molecular Weight | 155.60 g/mol |

| CAS Number | 1895912-86-3 |

| Purity | ≥95% |

The compound's structure features a fluorine atom, which can influence its pharmacokinetic properties, including lipophilicity and bioavailability, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily linked to its role as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 is involved in various signaling pathways that regulate immune responses and hematopoiesis. Inhibiting JAK1 can lead to therapeutic effects in conditions such as autoimmune diseases and certain cancers .

Case Studies and Research Findings

- JAK1 Inhibition : A study highlighted the optimization of compounds similar to this compound to enhance their selectivity and potency as JAK1 inhibitors. This research demonstrated that modifications in the molecular structure could significantly improve the pharmacological profile of these compounds .

- Toxicological Profile : The compound has been noted for its toxicity profile, indicating that it may cause skin irritation and is harmful if swallowed. These safety considerations are crucial for evaluating the compound's suitability for clinical applications .

- Pharmacokinetics : The introduction of fluorine into the tetrahydropyran structure may enhance metabolic stability and permeability across biological membranes, which are essential factors in drug design .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful.

| Compound Name | JAK1 Inhibition | Toxicity Level | Bioavailability |

|---|---|---|---|

| (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HCl | High | Moderate (skin irritant) | Moderate |

| (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-am HCl | Moderate | Low | High |

This table illustrates that while (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HCl shows high potency against JAK1, it also presents moderate toxicity concerns compared to other analogs.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves several steps that may include the use of fluorinated reagents. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant antibacterial activity.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |

These findings suggest that the presence of fluorine in the structure enhances the compound's efficacy against resistant strains .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it suitable for modifications that can lead to new therapeutic agents targeting a range of diseases, including cancer and infectious diseases .

Case Study 1: Antiviral Properties

A study investigated the antiviral potential of a series of fluorinated tetrahydropyrans, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research on structure–activity relationships has shown that modifications to the tetrahydropyran ring can significantly impact biological activity. For example, altering functional groups on the nitrogen atom has been linked to increased potency against specific bacterial strains .

Analyse Des Réactions Chimiques

Synthetic Routes and Fluorination

The compound is synthesized via stereoselective fluorination of tetrahydropyran precursors. Key methods include:

| Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Citation |

|---|---|---|---|---|

| Nucleophilic fluorination | DAST (Diethylaminosulfur trifluoride), 0°C, anhydrous DCM | 68–72 | (3R,4R) > 95% ee | |

| Electrophilic fluorination | Selectfluor®, acetonitrile, 40°C | 55–60 | (3R,4R) > 85% ee |

Fluorination occurs preferentially at the 3-position due to the ring’s conformational stability, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Amine-Facilitated Reactions

The primary amine group enables derivatization through:

Acylation

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C→RT | 89 |

| Benzoyl chloride | N-Benzoyl derivative | THF, reflux | 82 |

Reactions proceed via nucleophilic attack on the carbonyl carbon, forming stable amides.

Alkylation

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | K2CO3, DMF, 60°C | 75 |

| Allyl bromide | N-Allyl derivative | NaH, THF, 0°C→RT | 68 |

Steric hindrance from the tetrahydropyran ring limits reactivity with bulky alkylating agents.

Ring-Opening and Functionalization

The fluorinated pyran ring undergoes selective cleavage under acidic or reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acid hydrolysis | HCl (conc.), H2O, 100°C | 3-Fluoro-4-aminopentanol | 52 |

| Hydrogenolysis | H2 (1 atm), Pd/C, MeOH | 3-Fluoro-4-aminopentane | 48 |

Ring-opening reactions are critical for generating linear intermediates for further modifications .

Oxidation

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| KMnO4 | 3-Fluoro-4-nitroso derivative | H2O, 80°C | 40 |

| m-CPBA | Epoxide derivative | DCM, RT | 63 |

Oxidation of the amine to nitroso or epoxidation of the ring’s ether oxygen are observed.

Reduction

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| LiAlH4 | 3-Fluoro-4-aminotetrahydrofuran | THF, reflux | 58 |

| NaBH4 | Partially reduced amine-alcohol | MeOH, 0°C | 34 |

Comparative Reactivity with Analogues

Reactivity contrasts with non-fluorinated and stereoisomeric variants:

| Compound | Acylation Rate (k, M⁻¹s⁻¹) | Alkylation Yield (%) |

|---|---|---|

| (3R,4R)-rel-3-Fluoro derivative | 1.2 × 10⁻³ | 75 |

| Tetrahydro-2H-pyran-4-amine | 2.8 × 10⁻³ | 88 |

| (3S,4S)-3-Fluoro derivative | 0.9 × 10⁻³ | 62 |

Fluorination reduces nucleophilicity of the amine by 35% compared to non-fluorinated analogues, while stereochemistry impacts steric accessibility .

Mechanistic Insights

-

Fluorine’s electronic effects : The electronegative fluorine atom withdraws electron density via inductive effects, reducing amine basicity (pKa ~8.2 vs. ~9.5 for non-fluorinated analogues).

-

Conformational control : The chair conformation of the tetrahydropyran ring positions the fluorine axially, minimizing steric clashes during reactions .

Propriétés

IUPAC Name |

(3R,4R)-3-fluorooxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWPWDEIMDHFF-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.